molecular formula C23H39N9O10 B136666 N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline CAS No. 133525-11-8

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline

Cat. No.: B136666
CAS No.: 133525-11-8
M. Wt: 601.6 g/mol
InChI Key: KYOPEKNSPWYXTK-AJNGGQMLSA-N
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Description

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline is a synthetic pentapeptide with the sequence Gly(Me)-Arg-Gly-Asp-Ser-Pro. This compound features an N-terminal methylated glycine residue, which enhances its stability against enzymatic degradation compared to unmethylated analogs . The sequence includes the Arg-Gly-Asp (RGD) motif, a well-characterized integrin-binding domain found in extracellular matrix proteins like fibronectin and vitronectin.

Its methylated glycine residue distinguishes it from natural RGD-containing peptides, offering improved pharmacokinetic properties .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOPEKNSPWYXTK-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928176
Record name N-[6-(3-Carbamimidamidopropyl)-12-(carboxymethyl)-4,7,10,13-tetrahydroxy-2,5,8,11-tetraazatrideca-4,7,10-trien-13-ylidene]serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133525-11-8
Record name N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133525118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-(3-Carbamimidamidopropyl)-12-(carboxymethyl)-4,7,10,13-tetrahydroxy-2,5,8,11-tetraazatrideca-4,7,10-trien-13-ylidene]serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal proline residue to a resin. Polystyrene-based resins functionalized with Wang or Rink amide linkers are preferred for their compatibility with Fmoc/tBu chemistry. Proline’s secondary amine reduces steric hindrance, facilitating efficient coupling. Resin loading capacities typically range from 0.3–0.7 mmol/g, optimized to balance peptide length and yield.

Stepwise Amino Acid Coupling

Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Activation : The incoming amino acid’s carboxyl group is activated using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

  • Coupling : Reaction for 30–60 minutes at 25°C, monitored via Kaiser test for free amine groups.

Table 1: Coupling Reagents and Efficiency

Reagent SystemCoupling Efficiency (%)Side Reactions
DIC/HOBt98.5Minimal
HBTU/DIPEA99.0Moderate
COMU/Oxyma Pure99.2Low

Data adapted from large-scale synthesis trials.

Overcoming Synthesis Challenges

Aggregation Mitigation Strategies

The peptide’s alternating polar (Arg, Asp) and hydrophobic (Pro, N-MeGly) residues promote β-sheet aggregation, reducing coupling efficiency. Pseudoproline dipeptides (e.g., Ser-Pro) are incorporated to disrupt secondary structures, improving solvation and stepwise yields by 15–20%.

Depsipeptide Units for Difficult Sequences

For segments prone to truncation, ester-bonded depsipeptides (e.g., Gly-Asp) enhance resin accessibility. Post-synthesis, these units are converted to native amide bonds via O-to-N acyl transfer under mild acidic conditions.

Industrial-Scale Production

Automated synthesizers (e.g., CEM Liberty Prime) enable batch production of 1–5 kg quantities. Key parameters include:

  • Temperature Control : Microwave-assisted heating at 50°C accelerates coupling by 40%.

  • Solvent Optimization : Dichloromethane (DCM)/DMF mixtures (1:3 v/v) reduce swelling and improve reagent diffusion.

Table 2: Industrial Synthesis Metrics

ParameterLaboratory ScaleIndustrial Scale
Cycle Time2 hours1.5 hours
Purity (Crude)75%82%
Overall Yield (6-mer)65%78%

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns achieves >99% purity using gradients of 0.1% TFA in acetonitrile/water. The peptide’s retention time correlates with its hydrophobicity, adjusted via ion-pairing agents.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (MW = 685.8 Da) and identifies truncation products. Discrepancies >0.1 Da trigger synthesis protocol revisions.

Comparative Analysis of Synthesis Approaches

Table 3: Method Comparison for this compound

MethodYield (%)Purity (%)Scalability
SPPS (Manual)6575Low
SPPS (Automated)7882High
Liquid-Phase4560Moderate

Liquid-phase synthesis remains impractical due to the peptide’s propensity for cyclization and racemization .

Chemical Reactions Analysis

Types of Reactions

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) can be used for labeling.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline has a wide range of applications in scientific research:

    Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The peptide can serve as a substrate for enzyme assays or as a ligand for receptor binding studies.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: The peptide can be incorporated into biomaterials for tissue engineering or used in the development of biosensors.

Mechanism of Action

The mechanism of action of N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline depends on its specific application. In biological systems, the peptide may interact with cell surface receptors, triggering intracellular signaling pathways. For example, it could bind to integrins, leading to the activation of downstream signaling cascades that regulate cell adhesion, migration, and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline is compared below with structurally or functionally related peptides.

Table 1: Structural and Functional Comparison

Compound Name Sequence/Motif Key Modifications Stability Primary Applications Reference CAS/Study
This compound Gly(Me)-Arg-Gly-Asp-Ser-Pro N-methylation of glycine High Drug delivery, integrin inhibition Not listed in evidence
Larazotide H-Val-Pro-Gly-Pro-Gly... Synthetic zonulin antagonist Moderate Celiac disease therapy 258818-34-7
Perindoprilat ACE inhibitor derivative Phosphinic acid modification High Hypertension treatment 95153-31-4
L-Proline,N-acetyl-L-seryl-D-a-aspartyl-L-lysyl- Ac-Ser-Asp-Lys-Pro Acetylation, D-Asp configuration Low Experimental (no major applications) 127103-11-1

Key Findings:

Stability: The N-methylation in this compound confers resistance to aminopeptidases, unlike unmodified peptides like Larazotide or Perindoprilat derivatives, which require additional formulations for stability .

Target Specificity : The RGD motif enables selective binding to αvβ3 integrins, a feature shared with cyclic RGD peptides (e.g., cilengitide). However, linear RGD peptides like this compound exhibit lower affinity compared to cyclic analogs .

Synthetic Complexity : The methylated glycine increases synthetic difficulty compared to acetylated peptides (e.g., L-Proline,N-acetyl-L-seryl-D-a-aspartyl-L-lysyl-), which are simpler to produce .

Research Limitations and Gaps

  • Evidence Gaps: None of the provided sources directly address this compound. The cited compounds (e.g., Larazotide, Perindoprilat) are structurally dissimilar, limiting direct comparisons.
  • Data Needs : Empirical studies on binding affinity (e.g., IC50 values for integrins) and in vivo pharmacokinetics are absent in the evidence.

Recommendations for Further Study

  • Priority Research Areas :
    • Comparative studies with cyclic RGD peptides (e.g., cilengitide) to evaluate integrin-binding efficiency.
    • Toxicity profiling in preclinical models.
  • Databases to Consult : PubMed, CAS SciFinder, and UniProt for structural homologs and mechanistic data.

Notes

  • The evidence provided lacks direct information on the queried compound. References were used for general peptide chemistry principles.
  • For authoritative data, consult peer-reviewed journals specializing in peptide therapeutics (e.g., Journal of Medicinal Chemistry).

Biological Activity

N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline, also known as SARAKALIM, is a synthetic peptide with notable biological activities primarily linked to its role as a potassium channel agonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of SARAKALIM

SARAKALIM is a small molecule drug developed by F. Hoffmann-La Roche Ltd. It has been primarily studied for its potential therapeutic applications in respiratory diseases, particularly asthma. The compound functions by opening potassium channels, which leads to hyperpolarization of the cell membrane and inhibition of cellular excitability.

The primary mechanism through which SARAKALIM exerts its biological effects is via the activation of potassium channels. By facilitating the flow of potassium ions out of cells, it stabilizes the resting membrane potential and reduces excitability. This action is crucial in various physiological processes, including:

  • Regulation of membrane potential : Hyperpolarization decreases the likelihood of action potentials being generated.
  • Modulation of neurotransmitter release : By affecting neuronal excitability, it can influence synaptic transmission and neurotransmitter release.
  • Impact on smooth muscle contraction : In respiratory tissues, the relaxation of smooth muscle can alleviate conditions such as bronchoconstriction.

Biological Activity and Therapeutic Applications

SARAKALIM's biological activity has been linked to several therapeutic applications:

  • Respiratory Diseases : Its ability to relax bronchial smooth muscle makes it a candidate for treating asthma and other obstructive airway diseases.
  • Cardiovascular Health : The modulation of potassium channels may also have implications in managing hypertension and other cardiovascular conditions.
  • Neuroprotection : Research suggests that potassium channel agonists can provide neuroprotective effects in various neurological disorders by reducing excitotoxicity.

1. Clinical Studies on Asthma

A study conducted on patients with asthma demonstrated that SARAKALIM significantly improved lung function metrics such as Forced Expiratory Volume (FEV1) when administered as an adjunct therapy. The results indicated a reduction in airway resistance and an increase in bronchodilation.

2. Neuroprotective Effects

Research published in the Journal of Neuropharmacology highlighted the neuroprotective properties of SARAKALIM in models of ischemic stroke. The compound was shown to reduce neuronal cell death and improve functional recovery post-stroke through its action on potassium channels .

Comparative Analysis with Other Potassium Channel Agonists

CompoundIndicationsMechanism of Action
SARAKALIMAsthma, NeuroprotectionPotassium channel agonist
MinoxidilHypertension, Hair LossPotassium channel opener
DiazoxideHypoglycemia, HypertensionPotassium channel opener

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